2.4-Dihydroxybenzoic acid
2.4-Dihydroxybenzoic acid
2, 4-Dihydroxybenzoic acid, also known as beta-resorcylic acid or b-resorcylate, belongs to the class of organic compounds known as hydroxybenzoic acid derivatives. Hydroxybenzoic acid derivatives are compounds containing a hydroxybenzoic acid (or a derivative), which is a benzene ring bearing a carboxyl and a hydroxyl groups. 2, 4-Dihydroxybenzoic acid exists as a solid, soluble (in water), and a weakly acidic compound (based on its pKa). 2, 4-Dihydroxybenzoic acid has been detected in multiple biofluids, such as urine and blood. Within the cell, 2, 4-dihydroxybenzoic acid is primarily located in the cytoplasm. 2, 4-Dihydroxybenzoic acid is a mild and phenolic tasting compound that can be found in a number of food items such as fruits, american cranberry, alcoholic beverages, and olive. This makes 2, 4-dihydroxybenzoic acid a potential biomarker for the consumption of these food products.
Brand Name:
Vulcanchem
CAS No.:
89-86-1
VCID:
VC0146680
InChI:
InChI=1S/C7H6O4/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3,8-9H,(H,10,11)
SMILES:
C1=CC(=C(C=C1O)O)C(=O)O
Molecular Formula:
C7H6O4
Molecular Weight:
154.12 g/mol
2.4-Dihydroxybenzoic acid
CAS No.: 89-86-1
Reference Standards
VCID: VC0146680
Molecular Formula: C7H6O4
Molecular Weight: 154.12 g/mol
![2.4-Dihydroxybenzoic acid - 89-86-1](/images/no_structure.jpg)
CAS No. | 89-86-1 |
---|---|
Product Name | 2.4-Dihydroxybenzoic acid |
Molecular Formula | C7H6O4 |
Molecular Weight | 154.12 g/mol |
IUPAC Name | 2,4-dihydroxybenzoic acid |
Standard InChI | InChI=1S/C7H6O4/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3,8-9H,(H,10,11) |
Standard InChIKey | UIAFKZKHHVMJGS-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1O)O)C(=O)O |
Canonical SMILES | C1=CC(=C(C=C1O)O)C(=O)O |
Melting Point | 226 dec °C Mp 218-219 ° (213 ° rapid heat) 218-219°C |
Physical Description | DryPowder Solid hydrated white crystals with a faint phenolic odou |
Description | 2, 4-Dihydroxybenzoic acid, also known as beta-resorcylic acid or b-resorcylate, belongs to the class of organic compounds known as hydroxybenzoic acid derivatives. Hydroxybenzoic acid derivatives are compounds containing a hydroxybenzoic acid (or a derivative), which is a benzene ring bearing a carboxyl and a hydroxyl groups. 2, 4-Dihydroxybenzoic acid exists as a solid, soluble (in water), and a weakly acidic compound (based on its pKa). 2, 4-Dihydroxybenzoic acid has been detected in multiple biofluids, such as urine and blood. Within the cell, 2, 4-dihydroxybenzoic acid is primarily located in the cytoplasm. 2, 4-Dihydroxybenzoic acid is a mild and phenolic tasting compound that can be found in a number of food items such as fruits, american cranberry, alcoholic beverages, and olive. This makes 2, 4-dihydroxybenzoic acid a potential biomarker for the consumption of these food products. |
Related CAS | 17289-70-2 (mono-hydrochloride salt) 41453-50-3 (lead salt) |
Solubility | 5780 mg/L (at 25 °C) 0.04 M 5.78 mg/mL at 25 °C soluble in hot water, organic solvents, oils soluble (in ethanol) |
Synonyms | 2,4-dihydroxybenzoate 2,4-dihydroxybenzoic acid beta-resorcylic acid beta-resorcylic acid, lead salt beta-resorcylic acid, monosodium salt beta-resorcylic acid, sodium salt |
PubChem Compound | 1491 |
Last Modified | Nov 11 2021 |
![refresh captcha](/images/icons/refresh.sq.png)
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume